Ethyl 4-methyl-3-oxooctanoate
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Overview
Description
Ethyl 4-methyl-3-oxooctanoate is an organic compound with the molecular formula C11H20O3. It is a colorless liquid that is soluble in organic solvents but insoluble in water. This compound is primarily used as an intermediate in organic synthesis and has a distinctive odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methyl-3-oxooctanoate is typically synthesized through the reaction of octanoic acid with ethyl formate, followed by an oxidation reaction to yield the target compound . The reaction conditions often involve the use of a catalyst and controlled temperature to ensure the desired product is obtained efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions under optimized conditions to maximize yield and purity. The process includes the use of high-purity reactants and advanced catalytic systems to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-3-oxooctanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized products.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 4-methyl-3-oxooctanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals .
Mechanism of Action
The mechanism of action of ethyl 4-methyl-3-oxooctanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Ethyl 4-methyl-3-oxooctanoate can be compared with similar compounds such as:
Ethyl 3-methyl-4-oxooctanoate: Similar in structure but differs in the position of the methyl group.
Ethyl 4-ethyl-3-oxooctanoate: Another similar compound with an ethyl group instead of a methyl group
These compounds share similar chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
ethyl 4-methyl-3-oxooctanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-4-6-7-9(3)10(12)8-11(13)14-5-2/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCIFUFISLLGAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(=O)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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